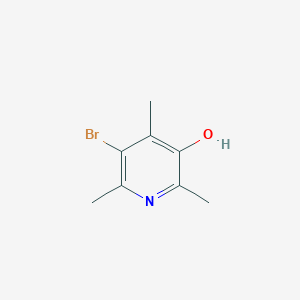

5-Bromo-2,4,6-trimethylpyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,4,6-trimethylpyridin-3-ol is a chemical compound with the CAS Number: 1823879-46-4 . It has a molecular weight of 216.08 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 216.08 .Applications De Recherche Scientifique

Synthesis of Metal-complexing Molecular Rods

5-Bromo-2,4,6-trimethylpyridin-3-ol serves as a precursor in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in designing new materials with specific electronic or photonic properties. The synthesis process involves Stille coupling and bromination techniques, providing a pathway to versatile molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).

Organic Synthesis and Ligand Design

This compound also plays a crucial role in the synthesis of various organic molecules and ligands. For instance, it has been used in the preparation of 5'-substituted-6-carboxylic-2,2'-bipyridine acid derivatives. These derivatives are significant for building preorganized ligands that can bind to metal ions, potentially useful in creating complex coordination compounds for catalysis or materials science. The transformation of the bromo group into an ester or acid functionality allows for further derivatization and functionalization, opening new avenues for the rational design of sophisticated ligands (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

The compound is a substrate in the electrocatalytic carboxylation reactions with CO2, converting 2-amino-5-bromopyridine to 6-aminonicotinic acid in ionic liquids. This reaction demonstrates the utility of this compound derivatives in synthesizing valuable organic compounds from simple precursors under environmentally benign conditions. Such processes are of significant interest for the development of green chemistry methodologies, where CO2 acts as a carbon source in organic synthesis (Feng, Huang, Liu, & Wang, 2010).

Novel Pyridine Derivatives Synthesis

Another application involves the palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives are studied for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research underlines the importance of this compound derivatives in medicinal chemistry, where they serve as key intermediates in the discovery and development of new therapeutic agents (Ahmad et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2,4,6-trimethylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTGJQXVOPBYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)

![N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)

![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)

![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B2653457.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)